BENGHE Methodological & Application

Check Availability & Pricing

Application Note: 1H NMR Characterization of 2-
Hydroxymethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Hydroxymethyl benzoic acid

Cat. No.: B1293570

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylbenzoic acid is a valuable building block in organic synthesis and medicinal
chemistry. Its bifunctional nature, containing both a carboxylic acid and a primary alcohol,
allows for diverse chemical transformations, making it a key intermediate in the synthesis of
various pharmaceutical compounds and functional materials. Accurate structural elucidation
and purity assessment are paramount in the drug development process, and Nuclear Magnetic
Resonance (NMR) spectroscopy is a primary analytical technique for this purpose. This
application note provides a detailed protocol and data interpretation for the 1H NMR
characterization of 2-Hydroxymethylbenzoic acid.

1H NMR Spectral Data

The 1H NMR spectrum of 2-Hydroxymethylbenzoic acid provides distinct signals for each of the
non-equivalent protons in the molecule. The chemical shifts (), signal multiplicities, coupling
constants (J), and integration values are summarized in the table below. The spectrum was
recorded in Deuterated Dimethyl Sulfoxide (DMSO-d6) on a 90 MHz spectrometer.
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Proton Chemical Shift o Coupling _
_ Multiplicity Integration

Assignment (®) ppm Constant (J) Hz

H-6 7.91 dd J=7.8,15 1H

H-3 7.62 d J=73 1H

H-4 7.52 t J=74 1H

H-5 7.35 t J=75 1H

-CH2- 4.70 S - 2H

Note: The labile protons of the carboxylic acid (-COOH) and alcohol (-OH) groups often appear
as broad singlets and their chemical shifts can vary depending on concentration, temperature,
and solvent. In this spectrum, their signals are not explicitly assigned in the provided peak list
but would be expected to be present in the spectrum.

Interpretation of the Spectrum

The 1H NMR spectrum of 2-Hydroxymethylbenzoic acid in DMSO-d6 displays characteristic
signals that confirm its structure. The aromatic region, between 7.35 and 7.91 ppm, shows four
distinct signals corresponding to the four protons on the benzene ring.

e The proton at the 6-position (H-6), being ortho to the electron-withdrawing carboxylic acid
group, is the most deshielded and appears as a doublet of doublets at 7.91 ppm.

e The protons at positions 3, 4, and 5 appear as a doublet and two triplets, respectively,
consistent with ortho and meta coupling.

e The methylene protons (-CH2-) of the hydroxymethyl group are adjacent to the aromatic ring
and appear as a sharp singlet at 4.70 ppm, integrating to two protons. The singlet nature of
this peak indicates no adjacent protons to couple with.

Experimental Protocol

This section details the procedure for preparing a sample of 2-Hydroxymethylbenzoic acid for
1H NMR analysis.
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Materials:

2-Hydroxymethylbenzoic acid

Deuterated Dimethyl Sulfoxide (DMSO-d6)

NMR tube (5 mm)

Pipettes

Vortex mixer

Procedure:

Sample Preparation: Weigh approximately 5-10 mg of 2-Hydroxymethylbenzoic acid directly
into a clean, dry NMR tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d6 to the NMR tube using a clean
pipette.

o Dissolution: Cap the NMR tube securely and vortex the sample until the solid is completely
dissolved. Gentle warming may be applied if necessary to aid dissolution.

e Analysis: Insert the NMR tube into the NMR spectrometer and acquire the 1H NMR
spectrum according to the instrument's standard operating procedures.

Data Visualization

To aid in the understanding of the proton assignments, the following diagrams illustrate the
molecular structure and the logical workflow for spectral analysis.
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Structure of 2-Hydroxymethylbenzoic Acid with Proton Assignments

Proton Labels

molecule
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1H NMR Analysis Workflow

Sample Preparation
(2-Hydroxymethylbenzoic acid in DMSO-d6)

1H NMR Data Acquisition

Data Processing
(Fourier Transform, Phasing, Baseline Correction)

Spectral Analysis

Chemical Shift Assignment Multiplicity and Coupling Constant Analysis Integration Analysis

Structural Confirmation
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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